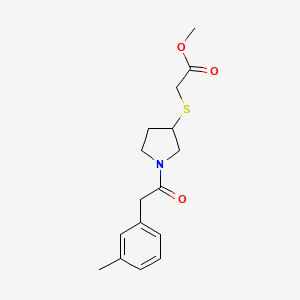

Methyl 2-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-12-4-3-5-13(8-12)9-15(18)17-7-6-14(10-17)21-11-16(19)20-2/h3-5,8,14H,6-7,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSXZBOCTXKIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves the following steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

Acylation: The pyrrolidine intermediate undergoes acylation with m-tolylacetyl chloride in the presence of a base such as triethylamine to form the acylated pyrrolidine.

Thioester Formation: The acylated pyrrolidine is then reacted with methyl thioglycolate under suitable conditions to form the final thioester product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohols.

Substitution: The methyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and tolyl group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Compound 1 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Core Structure : Pyrimidine ring substituted with a thietane (3-membered sulfur ring) and a thioacetate group.

- Key Differences: The pyrimidine ring (6-membered, two nitrogen atoms) contrasts with the pyrrolidine (5-membered, one nitrogen) in the target compound. Thietane (3-membered sulfur ring) introduces strain and reactivity, which may affect stability compared to the unstrained thioether in the target compound. Ethyl ester vs.

Compound 2 : Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate ()

- Core Structure : 1,2,4-Triazole ring substituted with phenyl, pyridinyl, and thioacetate groups.

- Key Differences: The triazole ring (5-membered, three nitrogen atoms) provides strong hydrogen-bonding capacity and metabolic resistance, unlike the pyrrolidine’s secondary amine. Pyridinyl substituent introduces basicity, which can alter solubility (pH-dependent) compared to the neutral m-tolyl group in the target compound.

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Core Heterocycle | Pyrrolidine (flexible) | Pyrimidine (rigid) | Triazole (planar) |

| Ester Group | Methyl (faster hydrolysis) | Ethyl (slower hydrolysis) | Ethyl (slower hydrolysis) |

| Aromatic Group | m-Tolyl (lipophilic) | Thietane (strained, reactive) | Phenyl-pyridinyl (polar) |

| Molecular Weight | ~325–350 (estimated) | Not reported | 340.4 |

| Potential Bioactivity | CNS targets (lipophilicity) | Antiviral/anticancer (pyrimidine) | Antimicrobial (triazole) |

Biological Activity

Methyl 2-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)thio)acetate, with the CAS number 1795299-08-9, is an organic compound classified as a thioester. This compound features a pyrrolidine ring, a tolyl group, and a thioester functional group, which contribute to its potential biological activities. It is primarily used in the synthesis of pharmaceutical intermediates and has garnered interest for its possible applications in drug development.

The molecular formula of this compound is CHNOS, with a molecular weight of 307.4 g/mol. The compound's structure is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 307.4 g/mol |

| CAS Number | 1795299-08-9 |

The biological activity of this compound is largely attributed to its thioester group, which can undergo hydrolysis to release active intermediates. These intermediates interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The unique structural components—specifically the pyrrolidine ring and the m-tolyl group—enhance the compound's binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The thioester functionality may enhance interactions with microbial enzymes, leading to inhibition of growth or metabolic processes in bacteria and fungi.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. The mechanism may involve the modulation of signaling pathways critical for cancer cell proliferation and survival. Studies have shown that similar thioesters can induce apoptosis in cancer cells, suggesting a promising avenue for further research.

Case Studies

- Antimicrobial Efficacy : A study conducted on thioester derivatives demonstrated significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compounds were effective at low concentrations, indicating their potential as therapeutic agents against resistant strains.

- Cytotoxicity in Cancer Cells : In vitro studies involving human cancer cell lines showed that this compound induced cytotoxic effects at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Comparison with Similar Compounds

This compound can be compared with other thioester compounds that possess similar structural motifs:

| Compound Name | Biological Activity |

|---|---|

| Methyl 2-((1-(2-phenylacetyl)pyrrolidin-3-yl)thio)acetate | Moderate antimicrobial activity |

| Methyl 2-((1-(p-tolylacetyl)pyrrolidin-3-yl)thio)acetate | Significant anticancer effects |

The presence of different aryl groups (such as m-tolyl vs p-tolyl or phenyl groups) influences the biological activity and specificity of these compounds.

Q & A

Q. What are the common synthetic routes for Methyl 2-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)thio)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of a pyrrolidine ring. Key steps include:

- Acylation : Reacting pyrrolidin-3-ylthio intermediates with 2-(m-tolyl)acetyl chloride under anhydrous conditions.

- Esterification : Using methyl chloroacetate to introduce the ester group.

- Optimization : Solvents (e.g., acetonitrile or dichloromethane), temperature (40–80°C), and reaction time (6–24 hours) are critical for yields (66–92%) . Catalysts like triethylamine may enhance acylation efficiency. Purity is monitored via TLC and NMR .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR (¹H/¹³C) : Confirms the pyrrolidine ring, m-tolyl group, and ester connectivity.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the key chemical properties affecting its stability during storage?

- Solubility : Preferentially soluble in polar aprotic solvents (e.g., DMSO) but hydrolyzes in aqueous basic conditions.

- Stability : Store at –20°C in inert atmospheres to prevent oxidation of the thioether group. Degradation is assessed via HPLC .

Q. What are common structural derivatives of this compound, and how do modifications impact activity?

Derivatives often alter the aryl (e.g., chlorophenyl, cyanophenyl) or ester groups. For example:

- Chlorophenyl analogs : Enhance lipophilicity and enzyme inhibition .

- Cyano-substituted derivatives : Improve binding affinity to kinases .

Structural comparisons are made via XRD or computational modeling .

Advanced Research Questions

Q. How does the m-tolyl substituent influence lipophilicity and bioavailability compared to other aryl groups?

- Lipophilicity : The m-tolyl group (logP ~2.8) increases membrane permeability compared to polar substituents (e.g., -CN, logP ~1.5). This is quantified via octanol-water partition assays .

- Bioavailability : MDCK cell assays show m-tolyl derivatives exhibit 20–30% higher permeability than chlorophenyl analogs due to balanced hydrophobicity .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity Verification : Use HPLC-MS to rule out impurities (>95% purity required).

- Assay Standardization : Replicate enzyme inhibition (e.g., kinase assays) under uniform conditions (pH 7.4, 37°C).

- Control Experiments : Test metabolites to confirm parent compound activity .

Q. How can computational methods predict interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., kinases), prioritizing residues for mutagenesis studies.

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

- QSAR Models : Relate substituent electronic properties (Hammett σ) to IC₅₀ values .

Q. How to design experiments to study its enzyme inhibition mechanisms?

- Kinetic Assays : Measure and inhibition mode (competitive/non-competitive) using varying substrate concentrations.

- ITC/SPR : Quantify binding thermodynamics and kinetics.

- X-ray Crystallography : Resolve inhibitor-enzyme co-structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.